molecular formula C₉H₂₀D₃Cl₂N₃O B1151068 N1-Acetylspermidine-d3 Dihydrochloride

N1-Acetylspermidine-d3 Dihydrochloride

Cat. No.: B1151068
M. Wt: 263.22
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing N1-Acetylspermidine within Endogenous Polyamine Metabolism

Polyamines, such as spermidine (B129725), spermine (B22157), and their precursor putrescine, are ubiquitous polycationic molecules essential for numerous cellular processes, including cell growth, proliferation, and differentiation. nih.govhmdb.ca The intracellular concentrations of these molecules are tightly controlled through a balance of biosynthesis, catabolism, and transport.

The catabolism of polyamines is largely initiated by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT). mdpi.comresearchgate.net SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine. physiology.orgphysiology.org This acetylation neutralizes the positive charge on the polyamine, which alters its ability to bind to negatively charged macromolecules like DNA and RNA. physiology.org

The resulting N1-acetylated polyamines, including N1-acetylspermidine, have two primary fates: they can be excreted from the cell or they can be oxidized by N1-acetylpolyamine oxidase (PAOX). physiology.orgphysiology.org The oxidation of N1-acetylspermidine by PAOX regenerates putrescine, effectively converting spermidine back to its precursor in the polyamine pathway. researchgate.netnih.gov This "back-conversion" pathway is a key mechanism for maintaining polyamine homeostasis. nih.gov The presence of acetylated polyamines in biological fluids like urine is often considered a reliable marker of increased SSAT activity. physiology.org

Significance of Deuterated Polyamine Analogs in Quantitative Biochemical and Metabolic Flux Studies

In the field of analytical chemistry, particularly in studies utilizing mass spectrometry (MS), internal standards are crucial for ensuring accurate quantification. scioninstruments.com Deuterated standards, which are stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for these applications. clearsynth.comkcasbio.com N1-Acetylspermidine-d3 Dihydrochloride is a deuterated analog of the endogenous metabolite, where three hydrogen atoms have been replaced by deuterium (B1214612) atoms.

The key advantages of using a deuterated internal standard like N1-Acetylspermidine-d3 are:

Co-elution and Similar Behavior: It is chemically almost identical to the non-labeled analyte, meaning it behaves similarly during sample preparation, extraction, and chromatographic separation. scioninstruments.comkcasbio.com

Correction for Matrix Effects: Biological samples (e.g., plasma, urine, tissue extracts) are complex matrices that can interfere with the ionization of an analyte in the mass spectrometer, a phenomenon known as matrix effect. clearsynth.comkcasbio.com Because the deuterated standard is affected by these interferences in the same way as the analyte, it allows for reliable correction, leading to more accurate results. clearsynth.comkcasbio.com

Improved Precision and Accuracy: By compensating for variations in sample handling and instrument response, SIL-IS significantly enhances the precision and reliability of quantitative analysis. clearsynth.comtexilajournal.com

Metabolic Flux Analysis: Deuterated polyamine analogs are also valuable in metabolic flux studies. By introducing the labeled compound into a biological system, researchers can trace its metabolic fate, providing insights into the dynamics and regulation of the polyamine pathway.

The use of this compound in liquid chromatography-mass spectrometry (LC-MS) methods allows for the precise measurement of endogenous N1-acetylspermidine levels, which has been identified as a potential biomarker in various disease states, including certain cancers and Snyder-Robinson syndrome. ashpublications.orguzh.chbioworld.com

Historical Perspectives and Foundational Discoveries in N1-Acetylspermidine Research

The history of polyamine research dates back to 1678, when Antonie van Leeuwenhoek first observed crystals in human semen, which were later named spermine. nih.govresearchgate.net However, the structure of spermine was not fully elucidated until nearly 250 years later by Rosenheim. nih.govresearchgate.net Following this, other polyamines like spermidine and putrescine were isolated from various biological systems. nih.gov

Early research focused on the roles of polyamines in promoting the growth of bacteria and their accumulation in rapidly proliferating tissues, such as regenerating rat liver and developing chick embryos. nih.govresearchgate.net These observations spurred metabolic studies, leading to the identification of key biosynthetic enzymes like ornithine decarboxylase (ODC). nih.gov

The discovery of acetylated polyamines represented a significant advancement in understanding polyamine regulation. It became clear that acetylation was a critical step in polyamine catabolism and excretion. The findings by Diane Russell that polyamines are excreted in the urine of cancer patients drew significant attention from oncologists, establishing these molecules and their derivatives as potential biomarkers. nih.gov Subsequent research identified and characterized the enzymes responsible for the polyamine interconversion pathway, including spermidine/spermine N1-acetyltransferase (SSAT) and polyamine oxidase (PAOX), cementing the role of N1-acetylspermidine as a key node in polyamine homeostasis. physiology.orgnih.gov

Data Tables

Table 1: Properties of N1-Acetylspermidine

PropertyValue
Chemical Formula C7H17N3O
Synonyms N-(3-aminopropyl)-N'-(4-aminobutyl)acetamide, N-Acetylspermidine
Metabolic Pathway Polyamine Metabolism
Key Enzyme Spermidine/spermine N1-acetyltransferase (SSAT/SAT1)
Function Product of spermidine acetylation, precursor for polyamine back-conversion or excretion.

Table 2: Key Molecules in the N1-Acetylspermidine Pathway

MoleculeTypeRole in Pathway
Spermidine Polyamine (Substrate)Precursor molecule that is acetylated to form N1-Acetylspermidine. researchgate.net
Acetyl-CoA Co-substrateDonates the acetyl group for the acetylation reaction. physiology.org
Spermidine/spermine N1-acetyltransferase (SSAT) EnzymeThe rate-limiting enzyme that catalyzes the formation of N1-Acetylspermidine from spermidine. mdpi.comphysiology.org
N1-Acetylspermidine MetaboliteThe product of the SSAT-catalyzed reaction; can be excreted or further metabolized. physiology.org
N1-acetylpolyamine oxidase (PAOX) EnzymeOxidizes N1-Acetylspermidine to putrescine, completing the back-conversion pathway. researchgate.netnih.gov
Putrescine Polyamine (Product)The diamine product resulting from the oxidation of N1-Acetylspermidine. nih.gov

Properties

Molecular Formula

C₉H₂₀D₃Cl₂N₃O

Molecular Weight

263.22

Synonyms

N-[3-[(4-Aminobutyl)amino]propyl]acetamide-d3 Hydrochloride (1:2)

Origin of Product

United States

Metabolic Pathways and Regulatory Mechanisms of N1 Acetylspermidine

Biosynthesis of N1-Acetylspermidine

The primary route for the synthesis of N1-acetylspermidine is through the enzymatic acetylation of the polyamine spermidine (B129725). This reaction is a pivotal control point in polyamine metabolism, influencing the intracellular concentrations of these vital molecules.

Enzymatic Acetylation of Spermidine: Role of Spermidine/Spermine (B22157) N1-Acetyltransferase (SSAT/SAT1)

The acetylation of spermidine at its N1 position is catalyzed by the enzyme spermidine/spermine N1-acetyltransferase, commonly known as SSAT or SAT1. mdpi.compsu.eduwikipedia.org This enzyme is a rate-limiting step in the catabolism of polyamines. mdpi.compsu.edu SSAT facilitates the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the N1 position of spermidine, forming N1-acetylspermidine. oncotarget.comnih.gov This acetylation reduces the positive charge of the polyamine, which in turn alters its ability to bind to negatively charged macromolecules like DNA and RNA. mdpi.comphysiology.org

SSAT is a highly inducible enzyme, and its expression and activity are tightly regulated in response to cellular polyamine levels. physiology.orgnih.gov High concentrations of polyamines, such as spermine and spermidine, can induce the transcription of the SAT1 gene, leading to increased SSAT protein levels and activity. physiology.orgnih.gov This feedback mechanism is crucial for maintaining polyamine homeostasis, preventing the accumulation of polyamines to potentially cytotoxic levels. mdpi.com The induction of SSAT can also be triggered by various other stimuli, including certain toxins, hormones, and stress signals. nih.gov

The significance of SSAT in polyamine regulation is underscored by studies where its overexpression leads to a rapid decrease in cellular spermidine and spermine levels, often resulting in cell growth arrest. oncotarget.com Conversely, the targeted disruption of the SAT1 gene in mice, while not dramatically altering baseline polyamine levels, does impair the catabolic response to polyamine excess. researchgate.net

Precursors and Substrate Dynamics in N1-Acetylspermidine Formation

The formation of N1-acetylspermidine is dependent on the availability of its two primary precursors: spermidine and acetyl-CoA. nih.gov The intracellular concentration of spermidine, a triamine synthesized from putrescine and decarboxylated S-adenosylmethionine, directly influences the rate of N1-acetylspermidine production. hmdb.ca

The dynamics of these substrates are complex. Cellular spermidine is not entirely free in the cytosol; a significant portion is bound to nucleic acids and other macromolecules. physiology.org It is believed that the free, unbound fraction of spermidine is the primary substrate for SSAT. physiology.org The consumption of acetyl-CoA in this reaction links polyamine metabolism to other central metabolic pathways, such as glucose and lipid metabolism. physiology.orgnih.gov An increase in SSAT activity can lead to a significant consumption of acetyl-CoA. physiology.org

Regioselectivity of Acetylation

SSAT exhibits a high degree of regioselectivity, specifically targeting the N1 position of spermidine. mdpi.comnih.gov This specificity is crucial for the subsequent metabolic fate of the acetylated polyamine. While other acetylated forms of spermidine, such as N8-acetylspermidine, can be formed in cells, the N1-acetylation by SSAT is the predominant and rate-limiting step for the catabolic pathway. nih.gov

The structural basis for this regioselectivity lies in the active site of the SSAT enzyme, which preferentially recognizes and positions the N1 amino group of spermidine for the transfer of the acetyl group from acetyl-CoA. physiology.org Studies have shown that while SSAT can acetylate spermine at both N1 and N12 positions, its primary action on spermidine is at the N1 position. mdpi.com This precise acetylation is a key determinant for the subsequent recognition and degradation by polyamine oxidase.

Catabolism and Interconversion of N1-Acetylspermidine

Once formed, N1-acetylspermidine can either be excreted from the cell or enter a catabolic pathway that leads to its degradation and the regeneration of simpler polyamines. physiology.orgnih.gov This process is central to the polyamine interconversion pathway, allowing cells to dynamically adjust their polyamine pools.

Polyamine Oxidase (PAO)-Mediated Degradation to Putrescine

The primary catabolic fate of N1-acetylspermidine within the cell is its oxidation by the flavin-dependent enzyme, N1-acetylpolyamine oxidase (PAO). wikipedia.orgwikipedia.orgcaymanchem.com This enzyme catalyzes the oxidative cleavage of N1-acetylspermidine, yielding putrescine and 3-acetamidopropanal (B1240501) as products. wikipedia.orgcaymanchem.comresearchgate.net The reaction also produces hydrogen peroxide (H2O2). wikipedia.org

The conversion of N1-acetylspermidine back to putrescine is a critical step in the polyamine interconversion pathway, effectively reversing the biosynthetic steps. physiology.org This allows cells to convert higher-order polyamines like spermidine back into the foundational diamine putrescine, which can then be used for the synthesis of new polyamines or other metabolic processes. nih.gov The activity of PAO, in conjunction with SSAT, therefore provides a mechanism for the rapid turnover and regulation of intracellular polyamine levels. nih.govnih.gov

The importance of this pathway is highlighted by the observation that administration of spermidine can lead to an increase in putrescine levels, a process that is dependent on the induction of SSAT and the subsequent action of PAO. nih.gov

Pathways of N1-Acetylspermidine Interconversion within the Polyamine Cycle

The synthesis and subsequent degradation of N1-acetylspermidine are integral components of the polyamine metabolic cycle. This cycle allows for the interconversion of spermine, spermidine, and putrescine, providing a dynamic system for maintaining polyamine homeostasis. nih.gov

Acetylation: Spermidine is acetylated by SSAT to form N1-acetylspermidine. psu.eduphysiology.org

Oxidation: N1-acetylspermidine is then oxidized by PAO to produce putrescine. wikipedia.orgwikipedia.org

This two-step process, often referred to as the "polyamine back-conversion" pathway, allows for the regeneration of putrescine from spermidine. nih.gov This is particularly important for rapidly clearing excess spermidine and for replenishing the putrescine pool. nih.gov The acetylated polyamines, including N1-acetylspermidine, can also be excreted from the cell, providing another mechanism for reducing intracellular polyamine levels. physiology.orgnih.gov

The interplay between the biosynthetic and catabolic arms of the polyamine pathway, with N1-acetylspermidine as a central intermediate, ensures that cells can precisely control the levels of these essential polycations in response to various physiological and environmental cues.

Data Tables

Table 1: Key Enzymes in N1-Acetylspermidine Metabolism

EnzymeAbbreviationFunctionSubstratesProducts
Spermidine/spermine N1-acetyltransferaseSSAT / SAT1Catalyzes the rate-limiting step in polyamine catabolism by acetylating spermidine and spermine. mdpi.compsu.eduSpermidine, Spermine, Acetyl-CoAN1-Acetylspermidine, N1-Acetylspermine, Coenzyme A
N1-Acetylpolyamine oxidasePAOOxidizes N1-acetylated polyamines, leading to their degradation and the regeneration of simpler polyamines. wikipedia.orgwikipedia.orgN1-Acetylspermidine, N1-AcetylsperminePutrescine, Spermidine, 3-Acetamidopropanal, H2O2

Table 2: Precursors and Products in N1-Acetylspermidine Metabolism

MoleculeRoleMetabolic Pathway
SpermidinePrecursorBiosynthesis of N1-Acetylspermidine hmdb.ca
Acetyl-CoAPrecursorBiosynthesis of N1-Acetylspermidine nih.gov
N1-AcetylspermidineIntermediateCatabolism and Interconversion physiology.orgnih.gov
PutrescineProductDegradation of N1-Acetylspermidine wikipedia.orgnih.gov
3-AcetamidopropanalProductDegradation of N1-Acetylspermidine wikipedia.orgresearchgate.net
Hydrogen Peroxide (H2O2)ProductDegradation of N1-Acetylspermidine wikipedia.org

Molecular and Cellular Regulation of N1-Acetylspermidine Metabolism

The homeostasis of N1-acetylspermidine is intricately controlled through a multi-layered regulatory network that governs the expression and activity of key metabolic enzymes. This regulation occurs at the transcriptional, translational, and post-translational levels, and is responsive to a variety of intracellular and environmental cues.

The primary enzymes governing the levels of N1-acetylspermidine are spermidine/spermine N1-acetyltransferase (SSAT/SAT1), which synthesizes it, and polyamine oxidase (PAO), which catabolizes it.

Spermidine/Spermine N1-Acetyltransferase (SSAT/SAT1): SSAT is the rate-limiting enzyme in the catabolism of polyamines and its regulation is a critical checkpoint for controlling polyamine homeostasis. mdpi.comwikipedia.org The regulation of SSAT occurs at multiple, reinforcing levels in response to cellular polyamine concentrations. physiology.orgphysiology.org

Transcriptional Control: The expression of the SAT1 gene is highly inducible by elevated levels of intracellular polyamines or their synthetic analogs. mdpi.comnih.gov Studies in human melanoma cells revealed that treatment with exogenous spermidine or spermine significantly increased SSAT-specific mRNA levels. nih.gov This transcriptional activation is mediated by a polyamine-responsive element (PRE) located upstream in the SAT1 gene. mdpi.com The promoter region of the SAT1 gene is described as "TATA-less," indicating a specific mechanism of transcriptional initiation. wikipedia.org The transcription factors PMF1 and NRF2 have been shown to work in concert to transcribe the SAT1 gene. wikipedia.org

Translational Control: In addition to transcriptional induction, high polyamine levels also enhance the translational efficiency of SAT1 mRNA. physiology.orgnih.gov Research indicates that this is not dependent on the 5'- or 3'-untranslated regions of the mRNA, but rather on the coding sequence itself. nih.gov A proposed mechanism involves polyamines inhibiting the binding of a repressor protein to the SAT1 transcript, thereby relieving translational suppression and promoting enzyme synthesis. nih.gov

Polyamine Oxidase (PAO): PAO is a FAD-dependent enzyme that oxidizes acetylated polyamines like N1-acetylspermidine and N1-acetylspermine. nih.gov In contrast to the terminal catabolism seen in some plant PAOs, mammalian PAO participates in a back-conversion pathway, converting N1-acetylspermidine back to putrescine. physiology.orgnih.gov The regulation of PAO is closely linked with cellular stress responses and the generation of hydrogen peroxide (H₂O₂), a byproduct of its catalytic activity. frontiersin.orgnih.govresearchgate.net In plants, PAO gene expression and activity are upregulated by various abiotic stresses, including osmotic stress and cold. mdpi.com While less characterized than SSAT in mammals, PAO activity is crucial for completing the polyamine interconversion cycle, which helps maintain polyamine homeostasis in non-proliferating cells. nih.gov

Post-translational modifications (PTMs) provide a rapid mechanism for regulating protein function and diversity, adding another layer of control beyond transcription and translation. nih.govnih.gov In the context of N1-acetylspermidine metabolism, the most significant PTM affecting homeostasis is the regulation of SSAT protein stability.

High intracellular concentrations of polyamines not only induce the synthesis of the SSAT enzyme but also protect it from rapid degradation. physiology.orgphysiology.org This stabilization of the protein enhances its half-life, leading to a sustained increase in enzyme activity. This multi-level regulation—simultaneously increasing transcription, translation, and protein stability—allows the cell to mount a robust response to polyamine excess, efficiently acetylating spermidine and spermine for subsequent catabolism or excretion. physiology.orgphysiology.org This process is crucial for preventing the cytotoxic effects of polyamine overaccumulation. mdpi.com

The accumulation of N1-acetylspermidine is sensitive to changes in the cellular microenvironment, with extracellular pH emerging as a significant regulatory factor.

Influence of pH: Research has demonstrated that an acidic extracellular environment (e.g., pH 6.8), a common feature of the tumor microenvironment, drives the accumulation of N1-acetylspermidine. oup.comoup.comnih.gov This effect is achieved through the upregulation of SAT1 gene expression. oup.comoup.com Studies using metabolomic analyses of pancreatic cancer cells showed that acidic conditions specifically increased the levels of N1-acetylspermidine while decreasing spermidine and putrescine. oup.com Inhibiting or knocking down SAT1 expression suppressed this acid-induced accumulation of N1-acetylspermidine, confirming the central role of the enzyme in this response. oup.comoup.com

The activity of the catabolizing enzyme, PAO, is also pH-dependent. Kinetic studies of mammalian PAO show that the enzyme's activity profile against its substrates is bell-shaped with respect to pH. nih.gov The productive binding of the substrate requires a specific protonation state, with the nitrogen at the site of oxidation needing to be uncharged for catalysis to occur efficiently. nih.gov For N1-acetylspermine, the rate of flavin reduction by the enzyme decreases significantly at acidic pH below a pKa of 7.3, suggesting that acidic conditions can also modulate the catabolic rate of acetylated polyamines. nih.gov

The table below summarizes the metabolic shifts observed in pancreatic cancer cells under acidic conditions compared to control, hypoxia, and nutrient starvation, highlighting the specific upregulation of N1-acetylspermidine.

Table 1: Relative Metabolite Changes in PANC-1 Cells Under Different Microenvironmental Conditions

MetaboliteCondition: Acidic pH (6.8)Condition: HypoxiaCondition: Nutrient Starvation
N1-Acetylspermidine▲ Increased↔ No Significant Change↔ No Significant Change
Spermidine▼ Decreased↔ No Significant Change↔ No Significant Change
Putrescine▼ Decreased↔ No Significant Change↔ No Significant Change

Data adapted from comprehensive metabolomic analyses of pancreatic cancer cells. oup.com

Intracellular Polyamines: As an intracellular factor, the polyamine pool itself is the primary regulator of SSAT. A positive regulatory feedback loop exists where increases in spermidine and spermine pools lead to increased SSAT activity and mRNA levels, thereby promoting their own catabolism to maintain homeostasis. nih.gov

Applications of N1-Acetylspermidine-d3 Dihydrochloride in Metabolic Tracing and Flux Analysis

The deuterated analog, this compound, serves as a powerful tool in metabolic research. By introducing a stable isotope label (deuterium), it allows for the precise tracing and quantification of its metabolic fate within the complex polyamine pathway.

Isotopic labeling is a cornerstone technique for elucidating metabolic pathways. The use of stable isotopes, such as deuterium (B1214612) (²H), allows for the tracking of molecules through biological systems without the complications of radioactivity.

The strategy involves introducing the labeled compound, such as N1-Acetylspermidine-d3, into a biological system (cells or in vivo) and then using analytical techniques like mass spectrometry to detect the labeled compound and its downstream metabolites. researchgate.net Studies using deuterium-labeled putrescine and spermidine in rat pups have demonstrated the power of this approach. nih.gov When administered orally, the labeled polyamines were distributed to all investigated organs and were found to participate in both synthesis (conversion to higher polyamines) and retroconversion (breakdown to precursors). nih.gov

Similarly, N1-Acetylspermidine-d3 can be used to specifically probe the polyamine back-conversion pathway. After its introduction, researchers can track the appearance of the deuterium label in putrescine, providing direct evidence and quantification of the flux through the PAO-mediated reaction. It can also be used to study the rate of its deacetylation back to spermidine, a metabolic route observed for the related compound N8-acetylspermidine. nih.gov This allows for a detailed mapping of the interconversion and catabolic fates of acetylated polyamines.

Beyond qualitative tracing, deuterated analogs are critical for determining the quantitative flux, or rate of turnover, through metabolic pathways. By measuring the rate of disappearance of the labeled precursor and the rate of appearance of labeled products over time, a metabolic flux can be calculated.

The use of deuterated compounds can also leverage the kinetic isotope effect (KIE), where the presence of a heavier isotope at a reaction site can slow down the rate of bond cleavage. nih.gov Studies on deuterated N-alkylated polyamine analogs have shown that targeted deuteration can efficiently suppress the reaction rate at specific cleavage sites for enzymes like PAO and spermine oxidase (SMOX), effectively redirecting metabolism. nih.gov This principle can be applied to finely dissect enzymatic mechanisms.

Quantitative determination relies on sensitive analytical methods, primarily liquid chromatography-mass spectrometry (LC-MS/MS), which can separate and accurately measure the concentrations of the deuterated analog and its various non-deuterated and deuterated metabolites. researchgate.net The table below shows representative kinetic parameters for polyamine analogs with different oxidases, illustrating the type of data that can be generated to understand metabolic flux.

Table 2: Example Kinetic Parameters of Polyamine Analogs with Recombinant Human Oxidases

Analog SubstrateEnzymeKm (μM)kcat (s-1)Major Metabolite
N¹,N¹²-diethylspermine (DESPM)APAO101.1N¹-ethylspermidine (EtSPD)
N¹,N¹²-diethylspermine (DESPM)SMOX280.8N¹-ethylspermidine (EtSPD)
N¹,N¹²-dibenzylspermine (DBSPM)APAO5.42.0N¹-benzylspermidine (BnSPD)
N¹,N¹²-dibenzylspermine (DBSPM)SMOX330.3N¹-benzylspermidine (BnSPD)

Data adapted from in vitro studies with recombinant human acetylpolyamine oxidase (APAO) and spermine oxidase (SMOX). researchgate.net These data illustrate how kinetic constants are determined for polyamine analogs, a process fundamental to flux analysis.

By applying these principles, this compound can be used to precisely quantify the flux of polyamine back-conversion under various physiological and pathological conditions, providing critical insights into the regulation of polyamine homeostasis.

Cellular and Molecular Functions of N1 Acetylspermidine

N1-Acetylspermidine in Cellular Proliferation and Differentiation

N1-Acetylspermidine has emerged as a significant regulator of cell proliferation and differentiation, with its effects being particularly pronounced in stem cell populations. Research has identified it as a determinant of hair follicle stem cell (HFSC) fate, where it promotes self-renewal and proliferation. hmdb.canih.govnih.govnih.gov In HFSC organoid cultures, treatment with N1-acetylspermidine was found to enhance the stem cell state and increase the number of actively dividing cells. hmdb.canih.gov This effect appears to be independent of the general role of polyamines in translation, suggesting a distinct signaling pathway for N1-acetylspermidine. hmdb.canih.govnih.gov

Studies have shown that while depletion of natural polyamines like spermidine (B129725) and spermine (B22157) can enhance stemness by reducing translation, the accumulation of acetylated polyamines, specifically N1-acetylspermidine, also promotes the stem cell state through increased proliferation. hmdb.canih.govnih.gov This was observed in vivo, where elevated levels of N1-acetylspermidine were detected during HFSC proliferation and differentiation induced by depilation. hmdb.canih.govnih.gov The mechanism appears to involve the upregulation of genes associated with cell division. hmdb.canih.gov

The table below summarizes findings from a study on hepatocellular and colorectal carcinoma cells, illustrating the impact of spermidine/spermine N1-acetyltransferase (SSAT) expression, the enzyme that produces N1-acetylspermidine, on cellular polyamine levels. Overexpression of SSAT leads to a significant increase in N1-acetylspermidine. nih.gov

Cell LineTransfectionSpermidine (pmol/10^6 cells)Spermine (pmol/10^6 cells)N1-Acetylspermidine (pmol/10^6 cells)N1-Acetylspermine (pmol/10^6 cells)
HepG2 Vector125018005040
SSAT400600450300
SMMC7721 Vector110016006050
SSAT350500500350
HCT116 Vector130019004030
SSAT450650400250

Involvement in Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)

The role of N1-acetylspermidine in programmed cell death is complex and often intertwined with the broader functions of polyamine metabolism. The enzyme responsible for its synthesis, spermidine/spermine N1-acetyltransferase (SSAT), is a key player in this process. nih.govnih.gov Overexpression of SSAT leads to the depletion of spermidine and spermine, which in turn can trigger mitochondria-mediated apoptosis. nih.gov This form of cell death is characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases. nih.gov

While high levels of N1-acetylspermidine accumulate in cells overexpressing SSAT, studies have shown that the addition of exogenous N1-acetylspermidine alone does not inhibit growth or induce apoptosis. nih.gov This suggests that the apoptotic effect is primarily due to the depletion of its precursors, spermidine and spermine, rather than a direct toxic effect of N1-acetylspermidine itself. nih.gov However, the catabolism of N1-acetylspermidine by polyamine oxidase (PAO) produces hydrogen peroxide (H2O2), which can contribute to oxidative stress and subsequent cell death pathways. uky.edu

The following table presents data on apoptosis rates in HEK293T cells following transduction with an adenovirus encoding SSAT (AdSAT1), leading to increased N1-acetylspermidine levels.

TreatmentTime (h)Early Apoptotic Cells (%)Late Apoptotic Cells (%)
Untransduced 242.11.5
482.51.8
723.02.0
AdSAT1 2410.25.1
4818.512.3
7225.618.9

Interactions with Nucleic Acids and Proteins

DNA Cleavage at Apurinic Sites

N1-Acetylspermidine has been shown to participate in the cleavage of DNA at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage. physiology.orgcaymanchem.com However, its efficiency in this process is lower than that of its precursor, spermidine, and its isomer, N8-acetylspermidine. physiology.org The order of effectiveness for inducing cleavage at AP sites is spermidine > N8-acetylspermidine > N1-acetylspermidine. physiology.org This reduced efficiency is attributed to the blockage of the primary amino groups of spermidine upon acetylation. physiology.org The mechanism is thought to involve the interaction of the polyamine's amino groups with the aldehyde function of the deoxyribose at the AP site, leading to a Schiff base intermediate that facilitates β-elimination and subsequent DNA strand scission. nih.gov

Epigenetic Modulation through Acetyltransferase Activity (e.g., Tau acetylation in neurodegenerative models)

While N1-acetylspermidine itself is not an acetyltransferase, its production is catalyzed by spermidine/spermine N1-acetyltransferase (SSAT), an enzyme with profound implications for cellular regulation. sdu.dk In the context of neurodegenerative diseases, particularly tauopathies, the accumulation of N1-acetylspermidine has been shown to have a detrimental effect. uky.eduresearchgate.netnih.govnih.govresearchgate.net

In vitro studies have demonstrated that while higher-order polyamines like spermidine and spermine can prevent the fibrillization of the Tau protein, N1-acetylspermidine not only fails to inhibit this process but actively promotes both Tau fibrillization and oligomerization. researchgate.netnih.govnih.govresearchgate.net This suggests that the acetylation of spermidine alters its interaction with Tau, shifting it from a protective to a pathogenic role. In a cellular model of tauopathy, treatment with N1-acetylspermidine led to a significant increase in Tau oligomerization. nih.govresearchgate.net This indicates that the dysregulation of polyamine metabolism, leading to an increase in N1-acetylspermidine, could be a contributing factor to the progression of neurodegenerative diseases characterized by Tau pathology. uky.eduresearchgate.netnih.gov

The broader epigenetic role of N1-acetylspermidine is an area of ongoing research. Polyamines are known to interact with DNA and can influence chromatin structure. embopress.org The acetylation of histones is a key epigenetic modification, and while some studies have suggested that polyamines can be acetylated by histone acetyltransferases (HATs), a direct role for N1-acetylspermidine in modulating histone acetylation patterns remains to be fully elucidated. physiology.orgembopress.org

Role in Cellular Stress Responses (e.g., Oxidative Stress)

N1-Acetylspermidine is intricately linked to cellular stress responses, particularly oxidative stress, through its metabolic pathway. The catabolism of N1-acetylspermidine is carried out by polyamine oxidase (PAO), a peroxisomal enzyme. medchemexpress.comresearchgate.net This enzymatic reaction produces putrescine, 3-acetamidopropanal (B1240501), and, significantly, hydrogen peroxide (H2O2). nih.govresearchgate.net

Hydrogen peroxide is a reactive oxygen species (ROS) that, at high concentrations, can lead to oxidative damage to cellular components, including lipids, proteins, and DNA. nih.gov Therefore, conditions that lead to an upregulation of SSAT and a subsequent increase in the flux through the polyamine catabolic pathway can result in elevated ROS production and oxidative stress. nih.govmedchemexpress.comresearchgate.net This has been observed in various pathological conditions, including cancer and inflammation. nih.govnih.govnih.gov While polyamines themselves can act as free radical scavengers, their catabolism represents a significant endogenous source of oxidative stress. nih.gov

Impact on Gene Expression and Ribosomal Function

N1-Acetylspermidine and its metabolic pathway have a notable impact on gene expression and ribosomal function. Studies in hair follicle stem cells have shown that treatment with N1-acetylspermidine leads to differential expression of a significant number of genes, with a particular enrichment for those involved in cell division. hmdb.canih.gov RNA-sequencing data from these studies are publicly available and provide a detailed look at the transcriptional changes induced by this compound. oup.comnih.gov

The enzyme that produces N1-acetylspermidine, SSAT, has also been identified as a gene-specific transcriptional regulator in certain cancers, such as aggressive brain tumors. nih.gov This suggests that the local production of N1-acetylspermidine in the nucleus could play a role in modulating chromatin structure and gene expression. nih.gov

Modulation of Ion Transport and Membrane Stability

The influence of N1-acetylspermidine on the transport of ions across the cell membrane and on the physical stability of the membrane itself is an area of ongoing scientific investigation. Much of the current understanding is inferred from the broader functions of polyamines and the enzymatic activity of spermidine/spermine N1-acetyltransferase (SSAT), the enzyme responsible for the synthesis of N1-acetylspermidine. Direct experimental data specifically characterizing the interaction of N1-acetylspermidine with ion channels and lipid bilayers is limited.

Polyamines, the class of molecules to which N1-acetylspermidine belongs, are known to be crucial for various cellular functions, including the stabilization of cell membranes and the regulation of ion channels. hmdb.ca These polycationic molecules can interact with negatively charged components of the cell membrane, such as phospholipids (B1166683) and membrane proteins. core.ac.uk The acetylation of spermidine to form N1-acetylspermidine results in a reduction of its positive charge, which is thought to alter its binding affinity for these negatively charged macromolecules and, consequently, its functional impact on membrane properties and ion transport. physiology.org

Research has indicated that the broader family of polyamines, specifically spermidine and spermine, can directly modulate the activity of certain ion channels. For instance, studies have demonstrated that spermine and spermidine can inhibit the generation of action potentials and muscle contractions by reducing the inward current through voltage-activated Ca2+ channels in a concentration-dependent manner. nih.gov However, the less-charged polyamine, putrescine, showed no significant effect in these studies. nih.gov This suggests that the charge of the polyamine is a critical factor in its ability to modulate ion channel function.

In studies involving artificial lipid bilayers, the parent polyamines of N1-acetylspermidine have shown varied effects on membrane stability. It was observed that putrescine and spermidine tended to destabilize lipid membranes, whereas spermine exhibited a stabilizing effect when introduced to pre-formed membranes. nih.gov The specific impact of N1-acetylspermidine on the physical properties of lipid bilayers, such as fluidity and permeability, has not been extensively documented. However, in one study, the accumulation of high levels of N1-acetylspermidine in cells did not lead to a decrease in cell viability, suggesting that it does not cause significant disruption to the cell membrane at the concentrations tested. nih.gov

The activity of SSAT, which leads to the production of N1-acetylspermidine, has been indirectly linked to changes in ion transport. Overexpression of SSAT has been associated with alterations in membrane potential and an increase in potassium permeability, which in turn can stimulate cell migration. physiology.org This effect is thought to be mediated by the localized regulation of polyamine levels, leading to the blockage of inward rectifier potassium channels. physiology.org

While direct evidence remains sparse, the available data suggests that the acetylation of spermidine to N1-acetylspermidine likely modifies its interaction with the cell membrane and ion channels. Further research is required to elucidate the specific mechanisms and physiological consequences of these interactions.

Interactive Data Table: Effects of Polyamines on Ion Channels and Membrane Properties

The following table summarizes findings on the effects of various polyamines on ion channels and membrane characteristics. It is important to note the absence of direct data for N1-Acetylspermidine in several of these experimental contexts.

PolyamineTargetEffectCell/System Type
SpermineVoltage-activated Ca2+ channelsInhibition of inward currentGuinea-pig intestinal smooth muscle cells
SpermidineVoltage-activated Ca2+ channelsInhibition of inward currentGuinea-pig intestinal smooth muscle cells
PutrescineVoltage-activated Ca2+ channelsNo significant effectGuinea-pig intestinal smooth muscle cells
SpermineLipid bilayerStabilization (when added to preformed membranes)Artificial lipid membrane
SpermidineLipid bilayerDestabilizationArtificial lipid membrane
PutrescineLipid bilayerDestabilizationArtificial lipid membrane
N1-AcetylspermidineCell ViabilityNo significant loss of viability at high concentrationsHEK293T cells

Advanced Analytical Methodologies for N1 Acetylspermidine D3 Dihydrochloride in Research

Chromatographic Techniques for Polyamine and Acetylated Polyamine Profiling

Chromatographic separation is a cornerstone for the analysis of polyamines and their acetylated forms in complex biological matrices. These techniques separate compounds based on their physical and chemical properties, allowing for their individual detection and quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of polyamines and acetylated polyamines due to its versatility and sensitivity. researchgate.netnih.gov Various HPLC methods have been developed, often involving derivatization to enhance the chromatographic retention and detection of these highly polar and low molecular weight compounds.

Pre-column Derivatization: This approach involves reacting the analytes with a labeling agent prior to their introduction into the HPLC system. Common derivatizing agents include:

Dansyl Chloride: Reacts with primary and secondary amino groups to form highly fluorescent derivatives, enabling sensitive detection. researchgate.net

Benzoyl Chloride: Forms UV-absorbing derivatives, which can be detected by a standard UV detector. This method has been successfully applied to the analysis of polyamines in plant extracts. nih.govresearcher.life

9-Fluorenylmethyl Chloroformate (FMOC): Reacts rapidly with polyamines to yield fluorescent derivatives, allowing for the detection of femtomole levels of some acetylated polyamines. tandfonline.com

O-phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form fluorescent isoindole derivatives. This reaction can be automated for high-throughput analysis. researchgate.netnih.gov

Post-column Derivatization: In this method, the derivatization reaction occurs after the separation of the underivatized polyamines on the HPLC column. This approach avoids potential issues with the separation of multiple derivatized forms of a single polyamine. A notable application involves the use of o-phthaldialdehyde for fluorescence detection after separation using an ion-pairing agent like octane sulfonate. mdpi.com

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for polyamine analysis. After derivatization, the now more hydrophobic derivatives can be effectively separated on C18 columns. researchgate.netnih.gov Ion-pairing agents can also be added to the mobile phase to improve the retention of the polar underivatized polyamines on reversed-phase columns. mdpi.com

Derivatization AgentDetection MethodReported SensitivityReference
9-Fluorenylmethyl Chloroformate (FMOC)Fluorescence10 fmol for N1-acetylspermine tandfonline.com
Benzoyl ChlorideUV Absorbance (254 nm)0.01-1 nmol researcher.life
O-phthalaldehyde (OPA) with N-acetyl-L-cysteineFluorescence (Ex: 340 nm, Em: 450 nm)0.5 nmol/ml researchgate.netnih.gov
3,5-Dinitrobenzoyl ChlorideUV AbsorbancePicomole range nih.gov
Table 1: Common Derivatization Agents and their Characteristics in HPLC Analysis of Polyamines.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) offers high resolution for the separation of volatile and thermally stable compounds. For polyamine analysis, derivatization is essential to increase their volatility and thermal stability. Common derivatization approaches include acylation, such as with pentafluoropropionic anhydride (PFPA), to form volatile derivatives that can be readily analyzed by GC. core.ac.ukmdpi.com The separation is typically performed on a capillary column, and detection is often achieved using a flame ionization detector (FID) or, more powerfully, a mass spectrometer (MS).

Capillary Electrophoresis (CE) for Polyamine Analysis

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field, making it well-suited for the analysis of charged species like polyamines. nih.govwikipedia.org This technique offers high separation efficiency, short analysis times, and requires only small sample volumes. nih.gov

In a typical CE method for polyamines, a fused silica capillary is filled with a background electrolyte. The sample is introduced, and a high voltage is applied across the capillary, causing the analytes to migrate at different velocities. wikipedia.org Detection is commonly performed using UV absorbance or by coupling the capillary to a mass spectrometer. nih.govspringernature.com Derivatization with reagents like salicylaldehyde-5-sulfonate can be used to form anionic derivatives, which can then be separated and detected. springernature.com A study demonstrated the simultaneous determination of polyamines and acetylpolyamines in human urine using CE with laser-induced fluorescence (LIF) detection, achieving detection limits in the nanomolar range. nih.gov

Mass Spectrometry-Based Quantification and Identification

Mass spectrometry (MS) has become an indispensable tool for the analysis of polyamines and their acetylated derivatives due to its high sensitivity, selectivity, and ability to provide structural information. When coupled with a chromatographic separation technique, it offers unparalleled analytical power.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the quantification of N1-acetylspermidine in complex biological samples. nih.govnih.gov The use of a stable isotope-labeled internal standard, such as N1-acetylspermidine-d3 dihydrochloride, is crucial for accurate quantification, as it compensates for variations in sample preparation and matrix effects. oup.com

The general workflow for an LC-MS/MS analysis involves:

Sample Preparation: This often includes protein precipitation followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. nih.gov

Chromatographic Separation: A reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column is used to separate N1-acetylspermidine from other sample components. nih.govoup.com

Ionization: The column effluent is introduced into the mass spectrometer, where the analytes are ionized, typically using electrospray ionization (ESI).

Mass Analysis: In a tandem mass spectrometer (e.g., a triple quadrupole), the precursor ion corresponding to N1-acetylspermidine (and the -d3 internal standard) is selected in the first quadrupole.

Fragmentation: The selected precursor ion is fragmented in the second quadrupole (collision cell).

Detection: Specific product ions are monitored in the third quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity. nih.govstanford.edu

A developed LC-MS/MS method for acetylated polyamines reported a linear range for N8-acetylspermidine from 0.0375 to 312.5 ng/mL. nih.gov Another study described a derivatization-free HILIC-based LC-MS/MS method for the simultaneous analysis of arginine metabolites, including N1-acetylspermidine, in various biological matrices with a total run time of 9.5 minutes. nih.gov

AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)ChromatographyReference
N1-acetylspermidine188.272.2, 84.1, 112.1HILIC nih.gov
Spermidine (B129725)146.172.2, 84.1, 112.1Reversed-Phase stanford.edu
N8-acetylspermidineNot SpecifiedNot SpecifiedReversed-Phase nih.gov
N1-acetylspermine230.2Not SpecifiedHILIC nih.gov
Table 2: Example LC-MS/MS Parameters for Polyamine Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of acetylated polyamines. As with GC, derivatization is required to make the analytes volatile. The pentafluoropropionic anhydride (PFPA) derivatization method is well-suited for GC-MS analysis. core.ac.ukmdpi.com

Following separation on the GC column, the derivatized analytes enter the mass spectrometer where they are ionized, typically by electron ionization (EI). The resulting mass spectra contain characteristic fragmentation patterns that can be used for identification. For quantification, selected ion monitoring (SIM) is often employed, where the instrument is set to detect only specific ions corresponding to the analyte of interest, which significantly improves sensitivity and selectivity. The use of a deuterated internal standard like this compound is also highly advantageous in GC-MS for accurate quantification.

Utilization of this compound as an Internal Standard for Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the precise quantification of compounds in complex mixtures, providing results directly traceable to the International System of Units (SI) nih.gov. The methodology relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample prior to processing and analysis. This compound serves as an ideal internal standard for the quantification of its endogenous, unlabeled counterpart, N1-acetylspermidine.

The core principle of IDMS is that the isotopically labeled internal standard (e.g., N1-Acetylspermidine-d3) is chemically and physically identical to the native analyte. Consequently, it experiences the same variations and losses during sample preparation, extraction, and ionization in the mass spectrometer. Because the mass spectrometer can differentiate between the deuterated standard and the native compound based on their mass-to-charge (m/z) ratio, the ratio of their signal intensities can be used to calculate the exact concentration of the native analyte in the original sample, effectively correcting for any analytical variability.

Stable isotope-labeled compounds, such as those incorporating deuterium (B1214612) (²H or D), are widely used as tracers and internal standards in drug development and clinical mass spectrometry to ensure high accuracy and precision nih.govmedchemexpress.comnih.gov. The use of this compound mitigates matrix effects and compensates for analyte loss during sample workup, making it a critical tool for robust and reliable quantification in various biological matrices nih.gov.

Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Metabolite Annotation

While liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for detecting molecular features in biological samples, a significant portion of these signals often remains unidentifiable mdpi.comnih.gov. Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) offers an additional layer of structural information to aid in the annotation of unknown metabolites, particularly for polar compounds like N1-acetylspermidine mdpi.comnih.gov.

HDX-MS is a technique that measures the exchange of labile hydrogens (e.g., in -OH, -NH2, -COOH groups) on a molecule with deuterium from a deuterated solvent like deuterium oxide (D₂O) mdpi.com. The number of exchanged hydrogens provides valuable structural information, helping to differentiate between isomers and reduce false-positive annotations from spectral libraries and in-silico fragmentation software mdpi.comnih.gov.

In the context of metabolite annotation, HILIC is particularly well-suited for separating polar compounds. When coupled with HDX-MS, the HILIC mobile phase can be prepared with D₂O, allowing the H/D exchange to occur on-column. This approach has been successfully applied to help identify N1-acetylspermidine in various biological samples, including plasma, tissues, and feces, demonstrating its utility in reducing ambiguity and increasing confidence in metabolite identification mdpi.comnih.gov. The technique provides a more complete structural picture, complementing data from tandem mass spectral libraries and fragmentation software mdpi.com.

Sample Preparation and Derivatization Strategies for Enhanced Detection in Biological Matrices

The accurate analysis of N1-acetylspermidine from biological sources begins with its effective extraction from the complex matrix. The choice of extraction method is critical to ensure high recovery and minimize interference from other cellular components like proteins and lipids.

For polyamines and their acetylated derivatives, acid extraction is a common and effective strategy. nih.gov This typically involves homogenizing the sample (e.g., tissue, cell pellets) in a cold acid solution, such as trichloroacetic acid (TCA) or perchloric acid (PCA). nih.gov This process serves a dual purpose: it precipitates proteins, which can then be removed by centrifugation, and it lyses cells to release the target analytes into the acidic supernatant. For tissue samples, mechanical disruption using a motorized grinder is often performed prior to extraction to ensure complete homogenization protocols.io. Following protein precipitation and centrifugation, the resulting supernatant, containing the analyte of interest, can be further processed or directly analyzed tiaft.org.

In addition to acid precipitation, other methods such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are employed to clean up samples and concentrate the analytes. japsonline.comamericanpharmaceuticalreview.com SPE, in particular, offers a high degree of selectivity and can be automated for high-throughput applications nih.govjapsonline.com.

Table 1: Common Extraction Methods for Polyamines in Biological Matrices

Method Principle Common Reagents Advantages Disadvantages
Protein Precipitation Denatures and precipitates proteins, releasing soluble analytes. Trichloroacetic acid (TCA), Perchloric acid (PCA), Acetonitrile, Methanol Simple, fast, effective for deproteinization. nih.govamericanpharmaceuticalreview.com May not remove all interfering substances.
Liquid-Liquid Extraction (LLE) Partitions analytes between two immiscible liquid phases based on solubility. Diethyl ether, n-Butanol Inexpensive, efficient for samples with low protein content. tiaft.org Can be labor-intensive, uses large volumes of organic solvents. japsonline.com

| Solid-Phase Extraction (SPE) | Separates analytes from the matrix by adsorption onto a solid sorbent. | C18 cartridges, Ion-exchange phases | High selectivity, can concentrate analytes, amenable to automation. nih.govamericanpharmaceuticalreview.comrsc.org | Can be more costly, requires method development. |

Polyamines like N1-acetylspermidine are often present at low concentrations and can exhibit poor chromatographic retention on reversed-phase columns. To overcome these challenges, pre-column derivatization is frequently employed to enhance their detectability by LC-MS and improve their chromatographic properties. researchgate.netresearchgate.net

Dansyl Chloride: Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is a widely used fluorescent labeling reagent that reacts with primary and secondary amino groups of polyamines. springernature.com The derivatization reaction is typically carried out in an alkaline environment (pH 9-12) rsc.orgnih.gov. The resulting dansylated derivatives are highly fluorescent and show improved stability and chromatographic behavior on reversed-phase columns. rsc.orgspringernature.com This method can be applied to a wide range of biological matrices, including urine, blood, and tissue lysates. springernature.com Optimal reaction conditions often involve a bicarbonate buffer, an acetone solution of dansyl chloride, and incubation for around 30 minutes at room temperature rsc.orgnih.gov.

Isobutyl Chloroformate (IBCF): Isobutyl chloroformate is another effective derivatization reagent that reacts with amino groups to form carbamates. nih.gov This procedure is simple, rapid, and can be applied to metabolite extracts, allowing for the quantitative measurement of multiple polyamines in a single LC-MS run. nih.gov The reaction can be performed in an aqueous solution, often at room temperature or with gentle warming (e.g., 35°C), and is typically complete within 15 minutes. nih.gov IBCF derivatization significantly improves the sensitivity of polyamine analysis and allows for the separation of isomers like N1- and N8-acetylspermidine. nih.gov Following derivatization, the derivatives are often extracted using a liquid-liquid extraction step with a solvent like diethyl ether before LC-MS analysis nih.gov.

Table 2: Comparison of Derivatization Reagents for Polyamine Analysis

Reagent Reaction Target Typical Reaction Conditions Advantages Key Research Findings
Dansyl Chloride Primary and secondary amines pH 9-12, Room Temperature, 30 min rsc.orgnih.gov High fluorescence yield, stable derivatives, improved analysis time over solution dansylation. rsc.orgspringernature.com Enables detection limits as low as 2-10 ng/mL in urine samples. rsc.orgnih.gov

| Isobutyl Chloroformate (IBCF) | Primary and secondary amines | Aqueous solution, 35°C, 15 min nih.gov | Simple, rapid, high efficiency, enhances sensitivity. nih.govnih.gov | Allows for unique transitions for co-eluting isomers like N1- and N8-acetylspermidine, enabling individual quantification. nih.gov |

Method Validation and Quality Control in this compound Assays

To ensure the reliability and reproducibility of quantitative data, any analytical method developed for N1-acetylspermidine using its deuterated internal standard must undergo rigorous validation. This process assesses key performance characteristics according to established guidelines.

Sensitivity: This is defined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For polyamine analysis, methods are often developed to achieve LLOQs in the low ng/mL or pmol range, which is sufficient for physiological concentrations in biological samples. nih.govresearchgate.net

Specificity: Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. In MS-based methods, specificity is achieved by monitoring unique precursor-to-product ion transitions for both the analyte and the internal standard (this compound). This allows for confident identification and quantification, even for co-eluting isomers nih.gov.

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. A linear regression is applied, and the correlation coefficient (r²) should ideally be greater than 0.99 nih.govnih.gov.

Accuracy and Precision:

Accuracy refers to the closeness of the measured value to the true value. It is typically expressed as the percentage of recovery or the percentage difference from the nominal concentration.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Both accuracy and precision are evaluated at multiple concentration levels (low, medium, and high) for intra-day (within a single day) and inter-day (across different days) runs.

Table 3: Typical Method Validation Parameters for Polyamine Quantification

Parameter Description Typical Acceptance Criteria
Linearity Proportionality of response to concentration. Correlation coefficient (r²) > 0.99 nih.gov
Accuracy (Intra-day) Closeness to true value within a day. 86.5–116.2% of nominal value. nih.gov
Precision (Intra-day) Repeatability within a day. %CV or %RSD of 0.6–21.8%. nih.gov
Accuracy (Inter-day) Closeness to true value across days. 82.0–119.3% of nominal value. nih.gov
Precision (Inter-day) Intermediate precision across days. %CV or %RSD of 0.3–20.2%. nih.gov

| Recovery | Efficiency of the extraction process. | 87.8–123.6% nih.gov |

Challenges and Considerations in Quantitative Analysis of Acetylated Polyamines

The quantitative analysis of acetylated polyamines, such as N1-acetylspermidine, is critical for understanding their roles in cellular processes and as potential biomarkers for various diseases, including cancer. nih.govmdpi.com However, accurately measuring these compounds in complex biological matrices like urine, serum, and tissue presents numerous analytical challenges. researchgate.netnih.gov The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone strategy to mitigate many of these issues, particularly in mass spectrometry-based methods. nih.gov

Key challenges in the quantitative analysis of acetylated polyamines include:

Low Endogenous Concentrations: Acetylated polyamines often exist at very low physiological concentrations, requiring highly sensitive analytical methods for detection and quantification. nih.govnih.gov This necessitates robust sample preparation techniques to enrich the analytes and remove interfering substances.

Matrix Effects in LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for polyamine analysis due to its high sensitivity and selectivity. nih.govspringernature.com However, it is susceptible to matrix effects, where co-eluting endogenous compounds from the biological sample (e.g., salts, lipids, proteins) suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. researchgate.netsemanticscholar.org The complexity of matrices like urine and serum makes this a significant hurdle. researchgate.netresearchgate.net The use of an internal standard like this compound, which co-elutes with the analyte and experiences similar matrix effects, is essential for correcting these variations. nih.gov

Sample Preparation and Extraction: The extraction of highly polar polyamines from biological samples is a critical and often laborious step. nih.govnih.gov Common methods like protein precipitation with acids (e.g., perchloric acid) can sometimes result in poor repeatability and analyte loss. researchgate.net Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are employed to clean up samples and concentrate the analytes, but these multi-step processes can introduce variability and potential for analyte degradation if not carefully optimized. nih.govresearchgate.net

Chromatographic Separation: The separation of structurally similar polyamines and their isomers (e.g., N1-acetylspermidine and N8-acetylspermidine) can be challenging. researchgate.net Achieving baseline separation is crucial for accurate quantification, especially when isomers exhibit different biological activities. This often requires specialized chromatographic columns and mobile phases, sometimes including ion-pairing agents like heptafluorobutyric acid (HFBA) to improve retention and resolution on reversed-phase columns. nih.govspringernature.com

Analyte Stability: Acetylated polyamines can be susceptible to degradation during sample collection, storage, and processing. Enzymatic activity or changes in pH can alter their concentrations, necessitating specific handling procedures such as immediate freezing and the use of enzyme inhibitors.

Derivatization: To overcome the challenges of poor volatility and chromatographic retention, derivatization techniques are often employed, especially for gas chromatography (GC) or high-performance liquid chromatography (HPLC) with fluorescence detection. nih.govresearchgate.net Common derivatizing agents include dansyl chloride or o-phthalaldehyde (OPA). nih.govresearchgate.net While effective, derivatization adds complexity to the sample preparation, increases the risk of side reactions, and may lead to the formation of unstable derivatives. researchgate.net Modern LC-MS/MS methods often aim to analyze these compounds without derivatization to simplify the process. nih.govnih.gov

The development of robust and validated analytical methods is paramount for reliable biomedical research into acetylated polyamines. The table below summarizes key performance characteristics from a validated LC-MS/MS method for polyamine analysis, highlighting the precision and accuracy achievable when challenges are properly addressed.

Table 1. Validation Parameters for an LC-MS/MS Method for Polyamine Analysis in Urine. researchgate.net
ParameterFinding
Linearity (r²)> 0.99
Recovery (%)93.1%–112.1%
Intra-day Precision (RSD %)< 11.0%
Inter-day Precision (RSD %)< 13.6%
Stability (RSD %)< 15.1%
Matrix Effect (%)76.0%–113.2%

As research continues to underscore the importance of acetylated polyamines in health and disease, overcoming these analytical hurdles through careful method development, validation, and the proper use of internal standards like this compound remains a critical focus for the scientific community. nih.govoup.com

N1 Acetylspermidine in Specific Biological Systems and Mechanistic Disease Research

N1-Acetylspermidine in Oncology Research (Mechanistic Focus)

N1-Acetylspermidine, a key metabolite in the polyamine catabolic pathway, has garnered significant attention in oncology research due to its altered metabolism in various cancers. The dysregulation of polyamine homeostasis, marked by changes in N1-acetylspermidine levels, is increasingly recognized as a critical factor in cancer cell proliferation, metabolism, and interaction with the tumor microenvironment.

Dysregulation in Cancer Cell Metabolism and Growth (e.g., Colorectal, Breast, Prostate, Hepatocellular Carcinoma)

Aberrant polyamine metabolism is a characteristic feature of many cancers, with N1-acetylspermidine levels often being significantly altered in tumor tissues compared to healthy tissues. This dysregulation is closely linked to the metabolic reprogramming that fuels cancer cell growth and proliferation.

In colorectal cancer , studies have revealed a significant elevation of N1-acetylspermidine levels in adenocarcinomas. aacrjournals.org Research comparing adenocarcinomas, adenomas, and healthy mucosa found substantially higher concentrations of N1-acetylspermidine in both well- and moderately-differentiated adenocarcinomas compared to benign adenomas and control tissues. aacrjournals.org Specifically, the levels were 27.30 ± 3.13 nmol/g in well-differentiated and 22.86 ± 3.60 nmol/g in moderately-differentiated adenocarcinomas, while benign adenomas had levels of 5.38 ± 0.85 nmol/g. aacrjournals.org This suggests a distinct metabolic shift in the progression from benign to malignant states in the colon. aacrjournals.org Furthermore, in the context of bacterial biofilms, which are increasingly associated with colon carcinogenesis, N1-acetylspermidine is among the polyamine metabolites found to be upregulated in cancer tissues. derbiofilm.de

Breast cancer tissues also exhibit a significant accumulation of N1-acetylated derivatives of spermidine (B129725). nih.govcapes.gov.br This is in stark contrast to normal breast tissue, where only small amounts of N1-acetylspermidine are detected. nih.govcapes.gov.br The elevated levels of these monoacetylated polyamines in mammary cancers are associated with increased activity of the enzyme spermidine/spermine (B22157) N1-acetyltransferase (SSAT). nih.govcapes.gov.br

Hepatocellular carcinoma (HCC) is another malignancy where the dysregulation of N1-acetylspermidine is evident. nih.gov In HCC cells, the depletion of polyamines, a process in which SSAT and consequently N1-acetylspermidine are involved, has been shown to inhibit tumor cell proliferation, migration, and invasion. nih.gov Metabolic profiling of HCC has revealed increased polyamine metabolism, with an accumulation of N1-acetylspermidine in HCC tissue compared to non-tumoral liver tissue. nih.gov

Table 1: Dysregulation of N1-Acetylspermidine in Various Cancers

Cancer Type Key Findings References
Colorectal Cancer Significantly elevated levels in adenocarcinomas compared to adenomas and healthy mucosa. aacrjournals.orgderbiofilm.de
Breast Cancer Large amounts of N1-acetylated derivatives of spermidine found in mammary cancers, with low levels in normal tissue. nih.govcapes.gov.br
Prostate Cancer Increased SSAT activity leads to higher levels of N1-acetylspermidine. nih.govresearchgate.net
Hepatocellular Carcinoma Accumulation in HCC tissue and depletion of polyamines inhibits tumor progression. nih.govnih.gov

Role of SSAT1-N1-Acetylspermidine Axis in Tumor Microenvironment and Immune Modulation (e.g., Protumor Neutrophil Recruitment)

The tumor microenvironment plays a crucial role in cancer progression, and emerging evidence highlights the SSAT1-N1-acetylspermidine axis as a key metabolic pathway influencing this environment. An acidic tumor microenvironment, a common feature of solid tumors, can drive the accumulation of N1-acetylspermidine through the upregulation of spermidine/spermine N1-acetyltransferase 1 (SAT1). oup.com

This accumulation of N1-acetylspermidine is not merely a metabolic byproduct but an active signaling molecule that contributes to protumor immunity. oup.com Specifically, the SAT1-N1-acetylspermidine axis has been shown to stimulate the recruitment of protumor neutrophils to the tumor site. oup.com These neutrophils can, in turn, promote angiogenesis and tumor growth. oup.com Inhibition of SAT1 expression has been demonstrated to decrease neutrophil recruitment and subsequently impair tumor growth in vivo. oup.com

Furthermore, in hepatocellular carcinoma, the efflux of N1-acetylspermidine from tumor cells fosters an immunosuppressive tumor microenvironment. nih.gov This process involves the activation of SRC signaling, leading to the polarization of CCL1+ macrophages and the recruitment of CCR8+ regulatory T cells. nih.gov This ultimately dampens the efficacy of immune checkpoint blockade therapies. nih.gov

Potential as a Mechanistic Biomarker in Preclinical Cancer Models

The consistent and significant elevation of N1-acetylspermidine in various tumor types has led to its investigation as a potential biomarker for cancer detection and progression in preclinical models. In a rat model of colon cancer induced by 1,2-dimethylhydrazine, urinary levels of N1-acetylspermidine were found to be an excellent biochemical marker for the presence of colonic tumors. aacrjournals.org A specific threshold of 18.3 nmol/mg creatinine for urinary N1-acetylspermidine demonstrated 100% sensitivity and specificity for colon cancer in this model. aacrjournals.org

The increased production of polyamines in cancer leads to elevated levels of both polyamines and N1-acetylspermidine in urine, reflecting the increased activity of SSAT-1. nih.gov This has raised the possibility of using acetylated polyamines as urinary biomarkers for neoplastic growth. nih.govcapes.gov.br The selective elevation of N1-acetylspermidine in colorectal adenocarcinomas further supports its promise as a biochemical marker for cancer in the human large intestine. aacrjournals.org

Metabolic Adaptations in Drug-Induced Cell Death in Cancer Cells

Cancer cells can undergo metabolic adaptations in response to chemotherapy, and N1-acetylspermidine appears to play a role in this process. In human breast cancer MCF-7 cells treated with the anticancer drug doxorubicin, intracellular levels of N1-acetylspermidine were found to be elevated. nih.gov This suggests that the accumulation of N1-acetylspermidine could be an indicator of drug-induced cell death in breast cancer cells. nih.gov

The elevation of intracellular and extracellular pools of acetylated polyamines may represent a metabolic adaptation by cancer cells under drug-induced stress. nih.gov One proposed mechanism is that this increase in acetylated polyamines could reduce the intracellular pool of acetyl-CoA, which may be a favorable metabolic shift for cancer cells during treatment. nih.gov The study of these metabolic adaptations provides insights into the mechanisms of drug resistance and suggests that targeting polyamine metabolism could be a strategy to enhance the efficacy of chemotherapy. nih.govresearchgate.net

N1-Acetylspermidine in Neurobiological Research

The polyamine system is highly sensitive to pathological conditions in the brain, and N1-acetylspermidine levels are significantly perturbed following central nervous system injury and ischemia.

Perturbations Following Central Nervous System (CNS) Injury and Ischemia

Following various forms of CNS injury, including traumatic brain injury and transient focal cerebral ischemia, there is a notable activation of spermidine/spermine-N1-acetyltransferase (SSAT). nih.govresearchgate.net This leads to an accumulation of N1-acetylspermidine in the injured brain regions. nih.gov In models of transient focal cerebral ischemia, levels of N1-acetylspermidine were found to be significantly higher in the brain tissue. mdpi.com

This increase in N1-acetylspermidine is part of a broader alteration in the polyamine profile, which also includes a significant increase in putrescine. researchgate.net The accumulation of N1-acetylspermidine following CNS injury suggests that the SSAT/PAO (polyamine oxidase) pathway is a key contributor to the increased formation of putrescine observed in these conditions. nih.gov The perturbation of N1-acetylspermidine and other polyamines highlights their involvement in the complex biochemical cascade that occurs following CNS damage.

Table 2: N1-Acetylspermidine in CNS Injury and Ischemia

Condition Key Findings References
Central Nervous System (CNS) Injury Activation of SSAT leads to accumulation of N1-acetylspermidine in injured brain regions. nih.govresearchgate.net
Transient Focal Cerebral Ischemia Significantly higher levels of N1-acetylspermidine in brain tissue. mdpi.com

Involvement in Polyamine Stress Response and Neurodegenerative Mechanisms (e.g., Alzheimer's Disease Models and Tau Pathology)

The polyamine stress response (PSR) is a cellular reaction to various stimuli that results in altered polyamine homeostasis. nih.gov In the context of neurodegenerative diseases such as Alzheimer's, this response can become maladaptive, potentially contributing to disease progression. nih.govresearchgate.net Research has identified a unique interaction between tau pathology, a hallmark of Alzheimer's disease, and the polyamine metabolic pathway. researchgate.net

In mouse models of tauopathy (rTg4510 mice), a distinct "tau-PSR" signature has been observed, characterized by the significant accumulation of N1-acetylspermidine. researchgate.netnih.gov This suggests that the presence of pathological tau protein induces a specific dysregulation in polyamine catabolism. The enzyme responsible for this acetylation, spermidine/spermine N1-acetyltransferase (SSAT), is a key regulator in this process. researchgate.net

Further investigation into the direct effects of acetylated polyamines on tau protein has revealed a potentially detrimental role for N1-acetylspermidine. In vitro studies have shown that while higher-order polyamines like spermidine and spermine can inhibit the fibrillization of tau, N1-acetylspermidine not only fails to prevent this process but may actually promote it. researchgate.netnih.gov Moreover, N1-acetylspermidine has been demonstrated to increase the oligomerization of tau, a process believed to be a critical step in the development of neurotoxicity. researchgate.netnih.govnih.gov In cellular models, treatment with N1-acetylspermidine exacerbated tau aggregation and seeding. cloudfront.net

These findings highlight a complex relationship where tau pathology induces the production of N1-acetylspermidine, which in turn may feed back to worsen key features of the tau phenotype. researchgate.net This suggests that the accumulation of acetylated polyamine byproducts, specifically N1-acetylspermidine, is a maladaptive component of the polyamine stress response in tauopathies. researchgate.net

CompoundEffect on Tau Fibrillization (in vitro)Effect on Tau Oligomerization (in vitro/cellular models)Observed in Tauopathy Models (in vivo)
SpermidineInhibitory nih.govDecreased nih.govAltered levels
SpermineInhibitory nih.govDecreased nih.govAltered levels
N1-AcetylspermidinePromotional/No Inhibition researchgate.netnih.govIncreased researchgate.netnih.govnih.govAccumulation researchgate.netnih.gov

N1-Acetylspermidine in Stem Cell Biology

N1-acetylspermidine has been identified as a crucial determinant of hair follicle stem cell (HFSC) fate. biologists.comnih.govnih.gov In studies using HFSC organoids, this compound was found to influence cell fate by promoting self-renewal. biologists.comnih.govnih.gov HFSCs are typically characterized by lower rates of mRNA translation compared to their more differentiated progenitor cells, a state that correlates with reduced levels of natural polyamines like spermidine and spermine. biologists.comnih.govresearchgate.net

Interestingly, while the general depletion of polyamines reduces translation, it does not necessarily affect cell fate. nih.govnih.gov In contrast, the specific activation of spermidine/spermine N1-acetyltransferase (SSAT), the enzyme that produces N1-acetylspermidine, enhances "stemness" without a corresponding reduction in translation. biologists.comnih.govnih.gov This points to a translation-independent role for acetylated polyamines in regulating stem cell fate. nih.govnih.gov

The mechanism by which N1-acetylspermidine promotes the stem cell state appears to be linked to cell cycle progression. nih.govsemanticscholar.org Supplementation with N1-acetylspermidine was found to selectively promote the self-renewal of HFSCs. nih.gov This is supported by in vivo observations where elevated levels of N1-acetylspermidine were detected during depilation-mediated HFSC proliferation and differentiation. biologists.comnih.govnih.gov

The role of N1-acetylspermidine extends to the broader processes of maintaining stemness and regulating differentiation. The balance between the stem cell state and the progenitor state in hair follicle organoids is influenced by N1-acetylspermidine. nih.gov Its accumulation appears to favor the stem cell state. nih.gov

Research using HFSC organoid cultures demonstrated that while progenitor cells have higher translation rates, the accumulation of acetylated polyamines, particularly N1-acetylspermidine, favors the less differentiated, stem cell state. nih.gov This effect is achieved by enhancing the proliferative potential and colony-forming ability of the stem cells. nih.gov The addition of putrescine, a precursor, to these cultures led to increased intracellular levels of spermidine and N1-acetylspermidine, which in turn resulted in an increase in the number of α6+/CD34+ stem cells, confirming the role of this metabolic axis in enhancing stemness. nih.gov These findings delineate a specific route of polyamine metabolism, centered on the production of N1-acetylspermidine, in the regulation of stem cell fate decisions. biologists.com

Condition/TreatmentEffect on mRNA Translation RateEffect on Hair Follicle Stem Cell "Stemness"Key Mediator
Overall Polyamine DepletionDecreased nih.govnih.govNo significant effect nih.govnih.govN/A
SSAT Activation / Putrescine SupplementationNo significant reduction nih.govnih.govEnhanced biologists.comnih.govnih.govN1-Acetylspermidine nih.gov
Direct N1-Acetylspermidine TreatmentNot the primary mechanism semanticscholar.orgEnhanced via increased self-renewal nih.govnih.govN1-Acetylspermidine nih.gov

N1-Acetylspermidine in Other Biological Systems (e.g., Renal, Cardiovascular, Gastrointestinal Research)

Renal System: In the context of renal research, N1-acetylspermidine has been notably associated with renal cell carcinoma. Studies have found that N1-acetylspermidine is a major and constant component of the polyamine pool in certain mouse renal cell tumors, constituting 18% to 25% of the total. nih.gov The growth of these tumors led to a significant, up to tenfold, increase in urinary N1-acetylspermidine excretion. nih.govauajournals.org Elevated pools of N1-acetylspermidine have also been observed in human renal cell tumors. nih.govauajournals.org The source of this compound is linked to unusually high levels of the enzyme spermidine/spermine N1-acetyltransferase (SSAT) within the tumor cells. nih.govauajournals.org Furthermore, studies on aging in rat kidneys have shown that the activity of SSAT increases with age, leading to an accumulation of N1-acetylspermidine at 24 months, indicating a role for this polyamine in the aging process of renal tissue. researchgate.net

Cardiovascular System: Research in cardiovascular systems has demonstrated that N1-acetylspermidine levels can be induced under specific stress conditions. While normally undetectable in the rat heart, its concentration increases significantly following a single injection of isoprenaline, a beta-adrenergic agonist. nih.gov This accumulation was dose-dependent and could be inhibited by beta-antagonists, suggesting a link between adrenergic stimulation and the acetylation of spermidine in cardiac tissue. nih.gov While much of the research on polyamines in ischemic cardiomyopathy has focused on its isomer, N8-acetylspermidine, as a biomarker, the inducible nature of N1-acetylspermidine in the heart points to its potential involvement in the cardiac stress response. ahajournals.orgahajournals.orgahajournals.orgnih.gov

Gastrointestinal System: In gastrointestinal research, urinary excretion of N1-acetylspermidine has been studied in patients with gastrointestinal malignancy. Preoperatively, the excretion of N1-acetylspermidine was found to be higher in patients with surgically noncurable tumors compared to those with curable tumors. nih.gov In mouse models of intestinal tumorigenesis (ApcMin/+ mice), the expression level of the SSAT enzyme, which produces N1-acetylspermidine, was shown to potently modulate tumor development. nih.gov Overexpression of SSAT led to a 3-fold increase in adenomas in the small intestine, which was associated with an accumulation of N1-acetylspermidine. nih.gov Conversely, knocking out the SSAT gene reduced the number of adenomas by 75%. nih.gov These findings suggest that the metabolic flux leading to the production of N1-acetylspermidine is a significant factor in promoting gastrointestinal tumorigenesis. nih.gov

Enzymatic and Structural Biology Research Pertaining to N1 Acetylspermidine

Structural and Functional Characterization of Spermidine (B129725)/Spermine (B22157) N1-Acetyltransferases (SSAT/SAT1)

Spermidine/spermine N1-acetyltransferase (SSAT), also known as SAT1, is a pivotal, rate-limiting enzyme in the catabolism of polyamines. psu.eduphysiology.org It catalyzes the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to the N1 position of spermidine and spermine. acs.orgphysiology.org This acetylation is a critical step that either targets the polyamines for export out of the cell or for degradation by polyamine oxidase. pnas.orgnih.gov The regulation of intracellular polyamine levels is crucial, as their overaccumulation can be toxic to cells. psu.edu

Enzyme Kinetics and Catalytic Mechanisms

Initial velocity and inhibition studies of human SSAT support a random sequential mechanism, where either acetyl-CoA or the polyamine substrate can bind to the free enzyme. nih.gov The catalytic process is proposed to be an acid/base-assisted reaction that involves the formation of a ternary complex. nih.gov The pH-activity profile for SSAT is bell-shaped, indicating the involvement of two ionizable groups in catalysis with apparent pKa values of 7.27 and 8.87. nih.gov

The catalytic mechanism of SSAT is thought to involve direct nucleophilic attack by the N1 amino group of the polyamine substrate on the acetyl-CoA. nih.gov Structural and kinetic data suggest that a glutamate (B1630785) residue (Glu92 in mouse SSAT) acts as a catalytic base, facilitating the deprotonation of the substrate's N1 amine at physiological pH. acs.org This is supported by site-directed mutagenesis studies where mutating this residue to glutamine significantly impaired both substrate binding and catalysis. acs.org Another key residue, a tyrosine (Tyr140 in human SSAT), is proposed to function as a general acid, protonating the thiolate anion of the leaving coenzyme A. nih.govnih.gov The transfer of the acetyl group and a proton between the polyamine and acetyl-CoA is believed to occur through a concerted mechanism. nih.gov

Substrate Specificity and Inhibitor Profiles

SSAT exhibits specificity for spermidine and spermine as its natural polyamine substrates. acs.org It exclusively acetylates the N1 position of the aminopropyl end(s) of these molecules. physiology.orgmdpi.com The enzyme can also acetylate other molecules, and interestingly, the antiviral drug amantadine (B194251) has been identified as a specific substrate for SSAT-1, but not for other N-acetyltransferases like NAT1 or NAT2. nih.govnih.govbiomarkdiagnostics.com This specificity has led to the exploration of amantadine acetylation as a potential biomarker for cancers where SSAT-1 is upregulated. nih.govnih.govbiomarkdiagnostics.com

Several inhibitors of SSAT have been identified. N1,N11-bis(ethyl)norspermine (BE-3-3-3) is a known inhibitor of SSAT activity. nih.gov A potent bisubstrate analogue, N1-spermine-acetyl-coenzyme A, acts as a competitive inhibitor against both substrates with a high affinity (Ki of 6 nM). nih.gov Cyclin-dependent kinase (CDK) inhibitors like roscovitine (B1683857) and purvalanol have been shown to induce SSAT expression, impacting polyamine catabolism. nih.govnih.gov

Structural Insights (e.g., X-ray Crystallography, Cryo-EM)

The three-dimensional structure of human SSAT has been determined by X-ray crystallography, providing significant insights into its function. psu.eduwikipedia.orgnih.govlibretexts.org The enzyme is a homodimer, and in its symmetric form, it presents two open surface channels that can bind either the substrate or the cofactor. physiology.orgnih.gov An asymmetric conformation has also been observed where only one channel appears active for polyamine acetylation. nih.gov The crystal structure of mouse SSAT in complex with spermine has revealed the structural plasticity of the active site. acs.org

These structural studies have identified key residues in the active site. The binding of acetyl-CoA is associated with a conserved RGFGIG sequence motif. psu.edu The structure of SSAT complexed with the bisubstrate inhibitor N1-spermine-acetyl-coenzyme A has further elucidated the roles of specific amino acids, suggesting Tyr140 as the general acid and Glu92, via water molecules, as the general base in the catalytic reaction. nih.gov These structural models provide a framework for understanding the enzyme's activity, the effects of mutations, and for the rational design of potential therapeutic drugs. nih.gov

Investigations into Polyamine Oxidases (PAO) and their Interaction with N1-Acetylspermidine

Polyamine oxidases (PAOs) are FAD-dependent enzymes that play a crucial role in the catabolism of polyamines, including the acetylated derivatives produced by SSAT. nih.govwikipedia.org They catalyze the oxidation of the carbon-nitrogen bond at a secondary amino group of polyamines. wikipedia.org In mammals, there are two main types of PAOs: spermine oxidase (SMO) and N1-acetylpolyamine oxidase (PAOX or APAO). nih.govnih.gov PAOX preferentially oxidizes N1-acetylated polyamines like N1-acetylspermidine and N1-acetylspermine. nih.govnih.govscispace.com

Enzymatic Kinetics and Substrate Specificity

The enzymatic reaction of PAO is a ping-pong mechanism, where the reduction of the enzyme by the substrate is kinetically irreversible. nih.gov Mammalian PAOX exhibits a strong preference for N1-acetylated polyamines over their non-acetylated counterparts. scispace.comresearchgate.net The natural substrates for PAOX include N1-acetylspermidine, N1-acetylspermine, and N1,N12-diacetylspermine. researchgate.netwikipedia.org The oxidation of N1-acetylspermidine by PAOX yields putrescine, 3-acetamidopropanal (B1240501), and hydrogen peroxide. wikipedia.org

The pH optimum for PAO activity is generally in the basic range, which is consistent with the higher pH found in peroxisomes where PAOX is localized. nih.govnih.gov The kcat/Km values for N1-acetylspermine as a substrate for PAO have a pH maximum between 10 and 10.5. nih.gov

Role of PAO Inhibitors in Modulating N1-Acetylspermidine Levels

Inhibitors of PAO can significantly alter the levels of N1-acetylspermidine and other polyamines. MDL-72527 (N,N'-bis(2,3-butadienyl)-1,4-butanediamine) is a well-known irreversible inhibitor of both PAOX and SMO. nih.govnih.govresearchgate.net Treatment with MDL-72527 leads to the accumulation of N1-acetylated spermidine by blocking its degradation. nih.gov This inhibition can also lead to an increase in the urinary excretion of N1,N12-diacetylspermine, which is normally undetectable. researchgate.net

Recently, methoctramine (B27182) has been identified as a specific inhibitor of PAOX. mdpi.com The combination of a PAOX inhibitor like methoctramine with a drug that induces SSAT-1, such as indomethacin, has been shown to have a synergistic effect in cancer cells by increasing the levels of acetylated polyamines. mdpi.com This highlights the potential of targeting PAO to modulate the cellular concentrations of N1-acetylspermidine and other acetylated polyamines for therapeutic purposes.

Interactive Data Tables

Table 1: Kinetic Parameters of Spermidine/Spermine N1-Acetyltransferase (SSAT)

ParameterValueSubstrate/InhibitorOrganismReference
Apparent pKa17.27-Human nih.gov
Apparent pKa28.87-Human nih.gov
Ki6 nMN1-spermine-acetyl-coenzyme AHuman nih.gov

Table 2: Substrate Specificity of Polyamine Oxidases (PAO)

EnzymePreferred SubstratesProducts from N1-AcetylspermidineCellular LocalizationReference
PAOX/APAON1-acetylspermidine, N1-acetylspermine, N1,N12-diacetylsperminePutrescine, 3-acetamidopropanal, H2O2Peroxisomes nih.govresearchgate.netwikipedia.org
SMOSpermineSpermidine, 3-aminopropanal, H2O2Cytosol/Nucleus nih.govnih.gov

Emerging Acetyltransferases and Deacetylases Affecting N1-Acetylspermidine (e.g., Arylamine N-Acetyltransferase NAT2)

The metabolic pathways governing the levels of N1-acetylspermidine are complex, involving a canonical and highly regulated acetyltransferase as well as recently identified enzymes that expand our understanding of polyamine dynamics. The deacetylation process is equally specific, with enzymes showing distinct preferences for different isomers of acetylated spermidine.

The primary enzyme responsible for the N1-acetylation of spermidine is spermidine/spermine N1-acetyltransferase (SSAT), also known as SAT1. oup.comresearchgate.net This enzyme is a critical regulator of cellular polyamine homeostasis. physiology.org SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine. nih.govnih.gov The resulting N1-acetylated polyamines are then typically either excreted from the cell or catabolized by N1-acetylpolyamine oxidase (APAO), which converts N1-acetylspermidine back to putrescine. physiology.orgnih.gov The induction of SSAT is tightly controlled by cellular polyamine levels, playing a key role in preventing the excessive accumulation of these compounds. physiology.org Research has demonstrated that overexpression of SSAT leads to a significant increase in intracellular N1-acetylspermidine levels, which corresponds with a decrease in spermidine and spermine concentrations. nih.gov

Recent metabolomic studies have unveiled a previously unrecognized role for Arylamine N-acetyltransferase 2 (NAT2), an enzyme traditionally known for its function in the metabolism of drugs and xenobiotics containing aromatic amine or hydrazine (B178648) groups. nih.govnih.gov Groundbreaking research has demonstrated that human NAT2 can also acetylate endogenous aliphatic amines, including spermidine. nih.gov A 2020 study revealed that human cell lines expressing the "rapid" acetylator NAT2 phenotype showed significantly higher intracellular concentrations of both mono- and diacetylated spermidine compared to cells with the "slow" acetylator phenotype. nih.gov This finding identifies NAT2 as a novel contributor to the pool of acetylated polyamines and suggests a broader physiological role for this enzyme than previously understood. nih.gov The study highlighted NAT2's ability to regioselectively perform N8-acetylation on monoacetylated spermidine, providing an explanation for the origins of diacetylspermidine. nih.gov

In contrast to the growing list of acetyltransferases, the enzymatic deacetylation of spermidine isomers is highly specific. Histone deacetylase 10 (HDAC10) has been identified as a robust N8-acetylspermidine deacetylase. nih.govnih.gov Extensive in vitro studies have shown that HDAC10 specifically removes the acetyl group from N8-acetylspermidine but has no activity towards N1-acetylspermidine or acetyllysine-containing peptides. nih.gov This enzymatic specificity was first hinted at in 1978 with the observation of a cytosolic deacetylase activity that targeted N8-acetylspermidine exclusively. nih.gov The identity of this enzyme as HDAC10 confirms that the deacetylation pathways for polyamine isomers are distinct. nih.govnih.gov In experiments using CRISPR/Cas9 to knock out HDAC10 in cell lines, a significant accumulation of intracellular N8-acetylspermidine was observed, further validating its role as the primary deacetylase for this specific isomer. nih.gov

The table below summarizes the key enzymes involved in the acetylation and deacetylation of spermidine, highlighting their substrates and primary functions related to N1-acetylspermidine.

EnzymeAbbreviationActionSubstrate(s)Product(s)Key Research Finding
Spermidine/spermine N1-acetyltransferaseSSAT / SAT1AcetylationSpermidine, SpermineN1-Acetylspermidine, N1-AcetylspermineThe canonical and rate-limiting enzyme in polyamine catabolism; its induction is a key mechanism for maintaining polyamine homeostasis. researchgate.netphysiology.org
Arylamine N-acetyltransferase 2NAT2AcetylationSpermidine, Aromatic AminesN-acetylated spermidine, DiacetylspermidinePreviously known for drug metabolism, NAT2 is now identified as an acetylator of endogenous aliphatic amines like spermidine. nih.gov
Histone Deacetylase 10HDAC10DeacetylationN8-AcetylspermidineSpermidineExhibits high specificity for the N8 isomer of acetylspermidine and does not deacetylate N1-acetylspermidine. nih.gov

Detailed research findings have further illuminated the functional consequences of the activity of these enzymes. For instance, the SAT1-N1-acetylspermidine axis has been implicated as a protumorigenic immunomodulator in acidic tumor microenvironments. oup.com In these conditions, SAT1 expression is upregulated, leading to an accumulation of N1-acetylspermidine which promotes the recruitment of protumor neutrophils. oup.com Another study identified N1-acetylspermidine as a crucial determinant of hair follicle stem cell fate, where its accumulation favors the stem cell state. nih.gov

The table below presents selected research findings related to the enzymatic regulation of N1-acetylspermidine.

Research AreaKey FindingEnzyme(s) InvolvedModel SystemReference
Oncology Acidic extracellular pH upregulates SAT1, leading to N1-acetylspermidine accumulation and recruitment of protumor neutrophils.SAT1Pancreatic Cancer (PANC-1) Cells oup.com
Pharmacogenomics Human cell lines with the rapid NAT2 acetylator phenotype show increased intracellular concentrations of mono- and diacetylated spermidine.NAT2Human Cell Lines nih.gov
Stem Cell Biology Accumulation of N1-acetylspermidine, mediated by SSAT activation, enhances stemness and self-renewal in hair follicle stem cells.SSATHair Follicle Stem Cell Organoids nih.gov
Enzymology HDAC10 specifically deacetylates N8-acetylspermidine and shows no activity toward N1-acetylspermidine.HDAC10Recombinant Human and Zebrafish HDAC10 nih.gov
Metabolomics Knockout of HDAC10 leads to a significant intracellular increase in N8-acetylspermidine and N1,N8-diacetylspermidine.HDAC10HCT116 and HeLa Cells nih.gov

Advanced Research Applications and Future Directions for N1 Acetylspermidine D3 Dihydrochloride

Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics) for Systems-Level Understanding

The integration of data from various "-omics" fields provides a holistic view of biological systems. N1-Acetylspermidine-d3 Dihydrochloride is a key tool in the metabolomics arm of this approach, allowing for the exact quantification of N1-Acetylspermidine and its integration with proteomics and transcriptomics data.

Comprehensive metabolomic analyses have successfully identified N1-acetylspermidine as a significantly altered metabolite in various conditions. For instance, in pancreatic cancer cells, non-targeted metabolomic analysis using capillary electrophoresis–mass spectrometry (CE-MS) revealed that an acidic extracellular environment (pH 6.8) leads to a significant accumulation of N1-acetylspermidine. oup.com This finding was correlated with transcriptomics data showing the upregulation of the enzyme spermidine (B129725)/spermine (B22157) N1-acetyltransferase 1 (SAT1), which is directly responsible for producing N1-acetylspermidine. oup.comresearchgate.net This systems-level approach, combining metabolomics and gene expression analysis, established a direct link between environmental acidosis, SAT1 expression, and the accumulation of a specific oncometabolite.

Similarly, in the context of neurodegenerative diseases, a multi-omics strategy has shed light on the "polyamine stress response" in tauopathies. researchgate.net Metabolomic profiling in mouse models of tauopathy identified a unique signature characterized by the accumulation of acetylated spermidine. researchgate.net When combined with proteomics and phosphoproteomics, researchers can correlate these metabolic shifts with changes in protein expression and the phosphorylation status of key proteins like tau, providing a comprehensive picture of the pathological cascade. The polyamine pathway's importance is also highlighted in immunology, where its metabolism is crucial for the proper differentiation of CD4+ helper T cells into their distinct lineages. nih.gov

Table 1: Integration of N1-Acetylspermidine Quantification in Multi-Omics Studies

Research AreaModel SystemOmics Techniques UsedKey Finding Related to N1-Acetylspermidine
Oncology Pancreatic Cancer Cells (PANC-1)Metabolomics (CE-MS), TranscriptomicsAcidic pH upregulates SAT1 expression, leading to the accumulation of N1-acetylspermidine, which promotes protumor immunity. oup.com
Neurodegeneration rTg4510 Mouse Model (Tauopathy)Metabolomics, Western BlotTau pathology induces a polyamine stress response, marked by the accumulation of N1-acetylspermidine. researchgate.net
Immunology CD4+ T CellsMetabolomics, EpigenomicsThe polyamine-hypusine axis is central to CD4+ T cell differentiation and maintaining lineage fidelity. nih.gov
Stem Cell Biology Hair Follicle Stem Cell (HFSC) OrganoidsMetabolomics, 3' RNA-seqN1-acetylspermidine was identified as a key determinant of HFSC fate, specifically affecting cell proliferation. nih.gov

Development of Novel Research Tools and Assays for Polyamine Metabolism Studies

The complexity of the polyamine metabolic network necessitates the development of highly specific and sensitive analytical methods. This compound is a prime example of a novel research tool designed to meet this need. Its primary application is in stable isotope dilution assays coupled with liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.net

This method is considered the gold standard for quantitative analysis. By adding a known amount of the "heavy" this compound to a sample, it co-elutes with the endogenous "light" N1-Acetylspermidine. Because the two forms are chemically identical but have a different mass, the mass spectrometer can distinguish between them. This allows for the precise calculation of the endogenous compound's concentration, correcting for any sample loss or matrix effects during preparation and analysis. nih.gov

The synthesis of deuterium-labeled polyamines like N1-acetylspermidine is a critical area of research in itself, enabling these powerful analytical techniques. caymanchem.com Beyond deuterium (B1214612), other isotopes like tritium (B154650) have also been used to create labeled compounds for biomedical research, highlighting the broad utility of isotopic labeling in studying drug absorption, distribution, metabolism, and excretion (ADME), as well as in receptor binding assays. mdpi.com These tools are fundamental for studying the enzymes involved in polyamine catabolism, such as N1-acetylpolyamine oxidase (PAO), for which N1-acetylspermidine is a substrate. caymanchem.com

Utilization in in vitro and ex vivo Model Systems for Mechanistic Elucidation

In vitro and ex vivo models are essential for dissecting the specific molecular mechanisms of N1-acetylspermidine action. The ability to accurately measure changes in its concentration using its deuterated standard is crucial in these controlled environments.

Cancer Biology: In vitro studies using pancreatic cancer cell lines have been pivotal. By manipulating the pH of the culture medium, researchers demonstrated that acidic conditions directly cause an increase in intracellular and extracellular N1-acetylspermidine levels. oup.comresearchgate.net Subsequent experiments involving the knockdown or overexpression of the SAT1 enzyme confirmed its causal role in this process. oup.com

Neurodegenerative Disease: The role of N1-acetylspermidine in Alzheimer's disease and other tauopathies has been explored using in vitro aggregation assays. A Thioflavin T assay, which measures the formation of amyloid fibrils, showed that while higher-order polyamines like spermidine could prevent tau fibrillization, N1-acetylspermidine failed to do so and, in some cases, even promoted it. researchgate.netnih.gov Furthermore, using a specialized N2a cell line (N2a-ssGT), it was shown that treatment with N1-acetylspermidine directly increased the oligomerization of tau protein. researchgate.netnih.gov

Table 2: Use of N1-Acetylspermidine in Mechanistic Studies with In Vitro/Ex Vivo Models

Model SystemResearch QuestionKey Finding
Pancreatic Cancer Cell Lines Effect of tumor microenvironment acidity on polyamine metabolism.Acidic pH induces SAT1-mediated production and accumulation of N1-acetylspermidine. oup.comresearchgate.net
Thioflavin T Assay (recombinant tau) Direct effect of acetylated polyamines on tau aggregation.N1-acetylspermidine fails to inhibit and can even increase tau fibrillization. researchgate.netnih.gov
N2a-ssGT Cell Line Impact of N1-acetylspermidine on tau oligomerization.Treatment with N1-acetylspermidine increased the formation of tau oligomers. researchgate.netnih.gov
Hair Follicle Stem Cell Organoids Role of polyamines in stem cell fate.N1-acetylspermidine promotes HFSC proliferation and self-renewal. nih.gov

Computational Modeling and Simulation of Polyamine Regulatory Networks

The polyamine pathway is characterized by complex regulatory feedback loops at multiple levels, including transcription, translation, and metabolism. nih.gov This complexity makes it difficult to predict the system's response to perturbations using experimental approaches alone. Mathematical and computational modeling offers a powerful way to overcome this limitation.

Researchers have developed mathematical models of mammalian polyamine metabolism based on kinetic constants and enzyme levels gathered from literature. nih.gov These models can simulate the metabolic flux through the pathway and predict how metabolite concentrations, including that of N1-acetylspermidine, will change in response to genetic or environmental alterations. Such models have successfully captured the metabolic shifts observed in transgenic mice with altered levels of key polyamine enzymes. nih.gov

A significant insight from these simulations is the critical role of S-adenosylmethionine and acetyl-CoA availability in maintaining polyamine homeostasis, factors that are often overlooked in purely experimental studies. nih.gov The accurate data on metabolite concentrations, obtained using tools like this compound, are essential for building, calibrating, and validating these computational models, ensuring they accurately reflect biological reality. Publicly available pathway databases like KEGG also provide a framework for understanding the network of reactions involving polyamine metabolism. genome.jp

Identification of Unexplored Biological Roles and Pathological Implications of N1-Acetylspermidine

Recent research, empowered by the tools and approaches described above, has begun to uncover novel and often unexpected roles for N1-acetylspermidine in health and disease.

Pro-tumorigenic Signaling: Beyond being just a catabolic byproduct, N1-acetylspermidine is now recognized as an active signaling molecule in the tumor microenvironment. Research has shown that cancer-cell-secreted N1-acetylspermidine, produced under acidic conditions, is responsible for recruiting protumor neutrophils to the tumor site. oup.com This recruitment aids in angiogenesis and tumor growth, and a high SAT1 signature correlates with poor patient prognosis, identifying the SAT1-N1-acetylspermidine axis as a potential therapeutic target. oup.com

Neurodegenerative Processes: In the context of neurodegeneration, N1-acetylspermidine appears to have a detrimental role. Unlike its precursor spermidine, which can be neuroprotective, N1-acetylspermidine actively promotes the aggregation and oligomerization of tau protein, a key pathological event in Alzheimer's disease and other tauopathies. researchgate.netnih.gov This suggests that the balance between spermidine and N1-acetylspermidine, controlled by the enzyme SAT1, could be a critical factor in disease progression.

Stem Cell Fate Determination: Perhaps one of the most surprising new roles is in the regulation of stem cell fate. In hair follicle stem cells, N1-acetylspermidine was identified as a specific determinant of cell fate, promoting proliferation and the maintenance of the stem cell state. nih.gov This function appears to be distinct from the role of polyamines in global protein synthesis, suggesting a more nuanced regulatory function. semanticscholar.org

Skin Carcinogenesis: Studies in transgenic mice have shown that increased activity of spermidine/spermine N1-acetyltransferase (SSAT) in the skin leads to a dramatic increase in the number and size of skin tumors. oup.com This effect is linked to the altered polyamine balance, including the levels of N1-acetylspermidine.

These findings are transforming our understanding of N1-acetylspermidine from a simple waste product to a key bioactive molecule with significant pathological and physiological implications.

Q & A

Q. What analytical techniques are recommended for verifying the purity and structural integrity of N1-Acetylspermidine-d3 Dihydrochloride?

To confirm purity and structure, use a combination of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. HPLC with a C18 column and UV detection at 254 nm is recommended for purity assessment, while 1H^1H- and 13C^13C-NMR in deuterated solvents (e.g., D2_2O) can validate the acetyl and deuterium labeling positions. Cross-reference retention times and spectral data with certified reference standards .

Q. How should researchers prepare stock solutions of this compound for cellular assays?

Dissolve the compound in ultrapure water or PBS (pH 7.4) at 50 mg/mL (188.13 mM) using ultrasonic agitation to ensure full dissolution. Filter-sterilize through a 0.22 µm membrane for cell culture applications. Aliquot and store at -80°C for long-term stability, avoiding repeated freeze-thaw cycles .

Q. What are the critical storage conditions to maintain the stability of this compound?

Store lyophilized powder at -20°C in a desiccated environment to prevent hygroscopic degradation. For short-term use (≤1 month), aqueous solutions can be kept at 4°C, but prolonged storage requires -80°C. Monitor pH and clarity to detect decomposition .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility profiles of this compound across studies?

Discrepancies may arise from variations in solvent purity, pH, or temperature. Validate solubility experimentally by preparing saturated solutions in target buffers (e.g., PBS, DMSO) under controlled conditions. Use dynamic light scattering (DLS) to detect colloidal aggregates and corroborate with HPLC to confirm chemical stability post-dissolution .

Q. What experimental controls are essential when studying the metabolic effects of this compound in vitro?

Include:

  • Deuterium-free analog controls to distinguish isotope effects.
  • Enzyme inhibition controls (e.g., spermidine acetyltransferase inhibitors) to confirm pathway specificity.
  • Stability controls (e.g., LC-MS monitoring of degradation products over time).
  • Vehicle controls (e.g., DMSO/water) to rule out solvent interference .

Q. How can researchers optimize LC-MS/MS parameters for quantifying this compound in biological matrices?

Use a reverse-phase column (e.g., Acquity UPLC BEH C18) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode is optimal. Key transitions: m/z 247.1 → 130.1 (quantifier) and 247.1 → 84.1 (qualifier). Validate matrix effects using deuterated internal standards and spike-recovery assays .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Implement strict reaction monitoring via in-situ FTIR to track acetylation and deuteration efficiency.
  • Purify via preparative HPLC with ion-pairing reagents (e.g., trifluoroacetic acid) to remove unreacted spermidine-d3.
  • Characterize each batch using orthogonal methods (NMR, HRMS, elemental analysis) and establish acceptance criteria (e.g., ≥98% purity, ≤2% non-deuterated impurity) .

Q. How should researchers design dose-response studies to evaluate the polyamine-modulating effects of this compound?

Use a logarithmic concentration range (1 nM–100 µM) to capture EC50_{50}/IC50_{50} values. Pair with transcriptomic profiling (RNA-seq) of polyamine pathway genes (e.g., SAT1, SRM) and functional assays (e.g., cell proliferation, apoptosis). Normalize data to total protein content to account for cytotoxicity .

Data Interpretation & Conflict Resolution

Q. How to reconcile contradictory findings on the intracellular stability of this compound?

Discrepancies may stem from cell type-specific metabolism or assay sensitivity. Perform time-course LC-MS/MS analyses in target cell lines to quantify intact compound and metabolites. Compare results across multiple models (e.g., HEK293 vs. HepG2) and validate with siRNA knockdown of putative degrading enzymes (e.g., acetylpolyamine hydrolases) .

Q. What methodologies confirm the isotopic fidelity of the deuterium label in this compound under physiological conditions?

Use high-resolution mass spectrometry (HRMS) to monitor deuterium retention (>95% required). Conduct hydrogen-deuterium exchange (HDX) experiments in cell lysates to assess label loss. Compare with non-deuterated analogs in parallel assays to isolate isotope-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.